PF-4800567

Vue d'ensemble

Description

PF-4800567 est un composé développé par Pfizer qui agit comme un inhibiteur sélectif de l'enzyme Casein kinase 1 epsilon. Cette enzyme joue un rôle crucial dans la régulation des rythmes circadiens et a des effets neuroprotecteurs potentiels .

Applications De Recherche Scientifique

PF-4800567 has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of Casein kinase 1 epsilon.

Biology: The compound is used to investigate the role of Casein kinase 1 epsilon in circadian rhythms and other cellular processes.

Medicine: this compound has potential neuroprotective effects and is studied for its role in neurodegenerative diseases.

Industry: While its industrial applications are limited, this compound is used in research settings to develop new therapeutic strategies

Mécanisme D'action

Target of Action

PF-4800567 acts as a selective inhibitor of the enzyme Casein kinase 1 epsilon (CK1-ε) . CK1-ε is a key component of noncanonical Wnt signaling pathways, which have been shown to drive the pathogenesis of various diseases .

Mode of Action

This compound selectively inhibits CK1-ε with an IC50 value of 32 nM, showing more than 20-fold selectivity over CK1-δ . By inhibiting CK1-ε, this compound can modulate the activity of this enzyme and subsequently alter the signaling pathways it is involved in .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the noncanonical Wnt signaling pathway . CK1-ε plays a crucial role in this pathway, and its inhibition can disrupt the normal functioning of the pathway, leading to changes in cellular processes such as cell proliferation and differentiation .

Result of Action

The inhibition of CK1-ε by this compound has been shown to have potential neuroprotective effects . Additionally, it has been found to enhance responses to certain drugs of abuse such as methamphetamine and fentanyl in animal studies, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .

Analyse Biochimique

Biochemical Properties

PF-4800567 acts as a potent, ATP-competitive, and reversible inhibitor of CK1-ε with approximately 22-fold greater potency over CK1-δ . The compound has been shown to preferentially block PER3 nuclear translocation and PER2 degradation in cells . This selective inhibition of CK1-ε by this compound has been instrumental in understanding the role of CK1 enzymes in various biochemical reactions, including phosphorylation and dephosphorylation processes .

Cellular Effects

This compound has significant effects on cellular processes, particularly in the context of circadian rhythm regulation. The compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . In cellular models, this compound has minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . Additionally, this compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting CK1-ε. This inhibition is ATP-competitive and reversible, with an IC50 of 32 nM for CK1-ε and 711 nM for CK1-δ . The compound blocks CK1-ε-mediated PER3 nuclear localization and PER2 degradation, which are critical processes in the regulation of circadian rhythm . The selective inhibition of CK1-ε by this compound has also been shown to have potential neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its stability and effectiveness in vivo . Long-term studies have shown that this compound can enhance responses to certain drugs of abuse, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, at higher doses . These findings suggest that this compound may have threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the inhibition of CK1-ε, which plays a critical role in various metabolic pathways, including phosphorylation and dephosphorylation processes . The compound’s selective inhibition of CK1-ε has been shown to affect metabolic flux and metabolite levels, particularly in the context of circadian rhythm regulation .

Transport and Distribution

This compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its effectiveness in vivo . The compound’s transport and distribution within cells and tissues are facilitated by its cell-permeable nature, allowing it to effectively inhibit CK1-ε-mediated processes .

Subcellular Localization

This compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . These findings suggest that the compound’s activity and function are closely tied to its subcellular localization, particularly in the nucleus where it exerts its inhibitory effects on CK1-ε .

Méthodes De Préparation

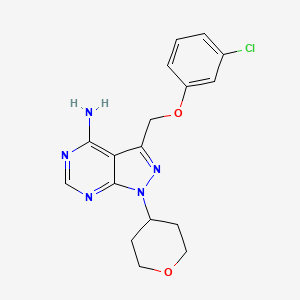

La synthèse de PF-4800567 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un squelette de pyrazolo[3,4-d]pyrimidine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau pyrazolo[3,4-d]pyrimidine : Cela est réalisé grâce à une série de réactions de cyclisation.

Introduction du groupe chlorophénoxy : Cette étape implique la réaction de la structure de base avec du 3-chlorophénol dans des conditions spécifiques.

Fixation du groupe tétrahydropyrane : Ceci est réalisé grâce à une réaction de substitution nucléophile.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche dans des conditions contrôlées.

Analyse Des Réactions Chimiques

PF-4800567 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : this compound peut être réduit pour former différents produits réduits.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophénoxy.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la Casein kinase 1 epsilon.

Biologie : Le composé est utilisé pour étudier le rôle de la Casein kinase 1 epsilon dans les rythmes circadiens et d'autres processus cellulaires.

Médecine : this compound a des effets neuroprotecteurs potentiels et est étudié pour son rôle dans les maladies neurodégénératives.

Industrie : Bien que ses applications industrielles soient limitées, this compound est utilisé dans des contextes de recherche pour développer de nouvelles stratégies thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme Casein kinase 1 epsilon. Cette inhibition affecte la phosphorylation de substrats spécifiques impliqués dans la régulation des rythmes circadiens. Le composé bloque l'activité de l'enzyme, conduisant à des changements dans la localisation nucléaire de protéines comme PER3 et à la dégradation de PER2 .

Comparaison Avec Des Composés Similaires

PF-4800567 est unique en raison de sa forte sélectivité pour la Casein kinase 1 epsilon par rapport à d'autres isoformes comme la Casein kinase 1 delta. Des composés similaires comprennent :

PF-670462 : Un inhibiteur non sélectif de la Casein kinase 1 epsilon et de la Casein kinase 1 delta.

PF-04455242 : Un autre inhibiteur sélectif avec une spécificité cible différente.

PF-543 : Un composé ayant des propriétés inhibitrices similaires mais des cibles moléculaires différentes.

Propriétés

IUPAC Name |

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDBEHGJRZSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703849 | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188296-52-7 | |

| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4800567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.